2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride

Lipophilicity LogP Medicinal Chemistry

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride (CAS 1185296-59-6) is a synthetic intermediate belonging to the N-chloroacetyl-piperazine class, characterized by a cyclohexyl substituent on the piperazine ring and a reactive chloroacetyl handle. The hydrochloride salt form (molecular formula C₁₂H₂₂Cl₂N₂O, MW 281.22 g/mol) is the standard commercial presentation, routinely supplied at ≥95% purity by multiple vendors.

Molecular Formula C12H22Cl2N2O
Molecular Weight 281.22 g/mol
CAS No. 1185296-59-6
Cat. No. B1390011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride
CAS1185296-59-6
Molecular FormulaC12H22Cl2N2O
Molecular Weight281.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl
InChIInChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H
InChIKeyDFQALTSNGHOOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone Hydrochloride (CAS 1185296-59-6): A Cyclohexylpiperazine Chloroacetyl Building Block for Medicinal Chemistry and Sigma Receptor Ligand Development


2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride (CAS 1185296-59-6) is a synthetic intermediate belonging to the N-chloroacetyl-piperazine class, characterized by a cyclohexyl substituent on the piperazine ring and a reactive chloroacetyl handle . The hydrochloride salt form (molecular formula C₁₂H₂₂Cl₂N₂O, MW 281.22 g/mol) is the standard commercial presentation, routinely supplied at ≥95% purity by multiple vendors . This compound serves as a versatile alkylating building block for introducing the 4-cyclohexylpiperazine pharmacophore — a privileged scaffold in sigma receptor ligand discovery — into more complex molecular architectures via nucleophilic displacement of the chloro group [1].

Why 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone Hydrochloride Cannot Be Replaced by Generic Piperazine Chloroacetyl Analogs


Superficial structural similarity among N-chloroacetyl-piperazine derivatives masks profound differences in physicochemical properties that directly govern downstream synthetic utility and the pharmacological profile of derived compounds. The N-substituent on the piperazine ring is the primary determinant of lipophilicity, which controls reaction partitioning in biphasic alkylation conditions, intermediate solubility, and ultimately the logP of final target molecules [1]. Replacing cyclohexyl with methyl yields a compound (2-chloro-1-(4-methylpiperazin-1-yl)ethanone) with a computed logP of approximately –0.20, rendering it substantially more hydrophilic and ill-suited for generating CNS-penetrant or membrane-targeted analogs [2]. Conversely, the phenyl analog (2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) has a computed logP of 1.57, which is lower than what is achievable with the fully saturated cyclohexyl group and lacks the conformational flexibility and stereoelectronic properties that the cyclohexyl ring contributes to sigma receptor binding . These differences are not incremental — they represent categorical shifts in the physicochemical space accessible to derived compound libraries, making interchanging these building blocks a source of irreproducible SAR and failed library design [3].

Quantitative Differentiation Evidence for 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone Hydrochloride (CAS 1185296-59-6) vs. Structural Analogs


Lipophilicity Advantage: Cyclohexyl vs. Phenyl N-Substituent on Chloroacetyl-Piperazine Building Blocks

The target compound's cyclohexyl substituent confers higher computed lipophilicity than the analogous phenyl-substituted building block. While the computed logP for 2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone has been reported in the range of approximately 2.8–3.4 in cheminformatics databases [1], direct measurement data are not available from peer-reviewed primary literature. In contrast, the phenyl analog 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone has a vendor-reported computed logP of 1.574 , and the methyl analog has a computed logP of –0.198 [2]. This establishes a clear rank order: cyclohexyl > phenyl ≫ methyl. The cyclohexyl group removes aromatic planarity, increases Van der Waals surface area, and enhances conformational entropy, all of which contribute to improved membrane partitioning of final derived compounds — a critical parameter for CNS target engagement observed in the cyclohexylpiperazine-based sigma ligand series [3].

Lipophilicity LogP Medicinal Chemistry CNS Drug Design

Chloroacetyl Reactivity Advantage: Electrophilic Alkylation vs. Amino Congeners

The chloroacetyl group of the target compound provides a well-characterized electrophilic center for irreversible, covalent conjugation with nucleophiles (amines, thiols, alkoxides) under mild conditions. This is in direct contrast to the amino analog, 2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone (CAS 705944-08-7), which requires additional activation (e.g., coupling reagents) for amide bond formation . While direct comparative kinetic data for these two specific compounds are absent from the literature, the fundamental reactivity difference between an α-chloroketone and an α-aminoketone is well established: the chloroacetyl group undergoes SN2 displacement with rate constants typically 10²–10⁴ fold faster than corresponding amino groups require for activation-dependent coupling . This enables one-pot, sequential derivatization strategies that are not feasible with the amino congener, providing a distinct synthetic efficiency advantage in parallel library synthesis [1].

Synthetic Chemistry Alkylation Electrophilic Reactivity Building Block

Sigma Receptor Pharmacophore: The Cyclohexylpiperazine Moiety as a Privileged Scaffold with Validated Sub-nanomolar Affinity in Derived Ligands

The 4-cyclohexylpiperazine substructure — the precise fragment contributed by the target building block upon derivatization — is the core pharmacophore of PB28, a well-characterized sigma-2 (σ₂) receptor agonist and sigma-1 (σ₁) antagonist. PB28 binds σ₂ receptors with a Ki of 0.68 nM and σ₁ receptors with a Ki of 0.38 nM [1]. This sub-nanomolar affinity has been directly attributed to the cyclohexylpiperazine moiety, with SAR studies demonstrating that N-cyclohexylpiperazine derivatives retain high σ₂ affinity (Ki = 4.70 nM for simplified analog 59), while replacement of cyclohexyl with smaller or aromatic N-substituents leads to substantial loss of affinity [2]. The target building block provides the exact N-cyclohexylpiperazine substructure required for this pharmacophore. In contrast, building blocks bearing N-phenylpiperazine or N-methylpiperazine lack the lipophilic bulk and conformational properties required for the sigma receptor binding pocket, making them unsuitable for generating sigma-active compound libraries [3].

Sigma Receptor Pharmacophore PB28 Cancer CNS

Procurement Specification Differentiation: Purity, Documentation, and Vendor Availability

The target compound is commercially available from multiple independent vendors at a standardized minimum purity specification of 95% (or 95+%), including Ambeed (Cat. A649356), AKSci (0269AD), and Chemenu (CM487880) . This multi-vendor availability with a consistent purity floor reduces single-supplier dependency risk. While the phenyl analog (CAS 14761-39-8) and methyl analog (CAS 40340-73-6) are also commercially available, the cyclohexyl analog benefits from documented use as an intermediate in published medicinal chemistry campaigns targeting sigma receptors, providing procurement justification via literature precedent [1]. The hydrochloride salt form ensures crystalline solid handling characteristics with defined storage conditions (long-term storage in a cool, dry place) , in contrast to some free-base piperazine analogs that may be hygroscopic or low-melting solids (1-cyclohexylpiperazine free base melts at 28–32°C, near ambient temperature) .

Procurement Purity Specification Vendor Comparison Supply Chain

Recommended Application Scenarios for 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone Hydrochloride Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Targeted Library Synthesis

This building block is the reagent of choice for generating compound libraries targeting sigma-2 (σ₂) receptors. Direct derivatization of the chloroacetyl group with amine-, thiol-, or alkoxide-containing fragments yields candidate ligands carrying the validated 4-cyclohexylpiperazine pharmacophore that confers sub-nanomolar σ₂ affinity in the PB28 series (σ₂ Ki = 0.68 nM) [1]. SAR studies confirm that the cyclohexyl N-substituent is essential for high σ₂ binding [2]; substituting the phenyl or methyl analog would produce compounds lacking this critical pharmacophoric element. The chloroacetyl handle enables efficient parallel synthesis via nucleophilic displacement under mild conditions, supporting rapid SAR exploration around the linker region while preserving the cyclohexylpiperazine core [3].

CNS-Penetrant Probe and Lead Compound Synthesis

The enhanced lipophilicity of the cyclohexyl-substituted building block (computed logP approximately 2.8–3.4 vs. 1.57 for the phenyl analog, based on cheminformatics estimates) [1] makes it the preferred intermediate for synthesizing CNS-targeted probes. The increased logP of the building block propagates to derived compounds, favoring blood-brain barrier penetration — a property demonstrated by cyclohexylpiperazine-containing sigma ligands that achieve brain-to-plasma ratios supporting CNS target engagement [2]. Medicinal chemists designing compounds for neurological indications (Alzheimer's disease, neuropathic pain, CNS cancers) should select this building block over the more hydrophilic methyl or phenyl analogs to maximize the probability of achieving adequate brain exposure in derived candidates [3].

P-Glycoprotein Modulator Development for Multidrug Resistance Reversal

Cyclohexylpiperazine derivatives, including those accessible from this building block, have demonstrated P-glycoprotein (P-gp) inhibitory activity capable of reverting doxorubicin resistance in breast cancer cells (MCF7 ADR) [1]. PB28, a cyclohexylpiperazine derivative, inhibits MCF7 and MCF7 ADR cell growth with IC₅₀ values of 25 nM and 15 nM, respectively, after 2-day treatment [2]. The target building block provides the core scaffold for generating novel P-gp modulators through systematic variation of the chloroacetyl-derived side chain. This application is specific to the cyclohexylpiperazine chemotype and cannot be pursued with methyl or phenyl piperazine building blocks, which lack the documented P-gp modulatory pharmacophore [3].

Quote Request

Request a Quote for 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.